molecular formula C13H19N3O8 B3040587 Methyl 2,3,4-tri-O-acetyl-6-azido-6-deoxy-alpha-D-glucopyranoside CAS No. 21893-05-0

Methyl 2,3,4-tri-O-acetyl-6-azido-6-deoxy-alpha-D-glucopyranoside

Cat. No. B3040587
CAS RN: 21893-05-0
M. Wt: 345.31 g/mol
InChI Key: RRMTXDYAGCJCDG-LBELIVKGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2,3,4-tri-O-acetyl-6-azido-6-deoxy-alpha-D-glucopyranoside” is a paramount biochemical compound employed extensively in drug synthesis and development . It has a distinctive chemical configuration and holds immense potential in studying precise disease pathways entrenched in carbohydrate metabolism .


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, it’s worth noting that similar compounds have been synthesized using various methods . For a detailed synthesis analysis, it would be best to refer to specialized literature or databases.


Molecular Structure Analysis

The molecular formula of this compound is C13H19N3O8 . The IUPAC name is (2S,3R,4S,5R,6R)-4,5-Diacetoxy-6-(azidomethyl)-2-methoxytetrahydro-2H-pyran-3-yl acetate . The InChI and SMILES strings provide a textual representation of the molecule structure .


Physical And Chemical Properties Analysis

This compound appears as a white crystalline solid . It has a molecular weight of 345.31 . It’s soluble in DCM, DMF, DMSO, EtOAc, MeOH . The melting point is 103-104 °C .

Scientific Research Applications

Synthesis of Glycosides

This compound is used in the synthesis of glycosides of glucuronic, galacturonic, and mannuronic acids . These glycosides are biologically active compounds linked by their anomeric carbon . The synthesis of these glycosides is particularly challenging due to the presence of the C-5 carboxylic group, which decreases the reactivity at the anomeric position .

Synthesis of Prodrugs

The compound is used in the synthesis of prodrugs . Prodrugs are biologically inactive compounds that can be metabolized in the body to produce an active drug .

Synthesis of Oligosaccharides

“Methyl 2,3,4-tri-O-acetyl-6-azido-6-deoxy-alpha-D-glucopyranoside” is used as a building block for the synthesis of oligosaccharides . Oligosaccharides are carbohydrates that consist of a small number of monosaccharides (simple sugars) and have many functions in cells, including cell-cell recognition and cell adhesion .

Synthesis of Bioactive Molecules

The compound is used in the synthesis of bioactive molecules . These molecules have a biological effect on the cell or organism, such as inhibiting a specific enzyme or activating a specific receptor .

Synthesis of Morphine Derivatives

“Methyl 2,3,4-tri-O-acetyl-6-azido-6-deoxy-alpha-D-glucopyranoside” is used in the synthesis of morphine derivatives . These derivatives are developed to overcome the serious side effects associated with morphine and codeine, such as respiratory depression, constriction, euphoria, and addiction .

Synthesis of Complex Oligosaccharides

The compound is used in the synthesis of complex oligosaccharides in a regio- and stereoselective manner . These complex oligosaccharides have a wide range of biological activities, including anti-cancer, anti-viral, and anti-inflammatory activities .

Safety and Hazards

According to the available information, “Methyl 2,3,4-tri-O-acetyl-6-azido-6-deoxy-alpha-D-glucopyranoside” is not classified as a dangerous substance according to GHS .

Future Directions

As a paramount biochemical compound, “Methyl 2,3,4-tri-O-acetyl-6-azido-6-deoxy-alpha-D-glucopyranoside” has significant potential in the field of drug synthesis and development . Its distinctive chemical configuration makes it a valuable tool for studying precise disease pathways entrenched in carbohydrate metabolism .

properties

IUPAC Name

[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(azidomethyl)-6-methoxyoxan-3-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O8/c1-6(17)21-10-9(5-15-16-14)24-13(20-4)12(23-8(3)19)11(10)22-7(2)18/h9-13H,5H2,1-4H3/t9-,10-,11+,12-,13+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMTXDYAGCJCDG-LBELIVKGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,3,4-tri-O-acetyl-6-azido-6-deoxy-alpha-D-glucopyranoside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 2,3,4-tri-O-acetyl-6-azido-6-deoxy-alpha-D-glucopyranoside
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 2,3,4-tri-O-acetyl-6-azido-6-deoxy-alpha-D-glucopyranoside
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Methyl 2,3,4-tri-O-acetyl-6-azido-6-deoxy-alpha-D-glucopyranoside
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Methyl 2,3,4-tri-O-acetyl-6-azido-6-deoxy-alpha-D-glucopyranoside
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Methyl 2,3,4-tri-O-acetyl-6-azido-6-deoxy-alpha-D-glucopyranoside
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methyl 2,3,4-tri-O-acetyl-6-azido-6-deoxy-alpha-D-glucopyranoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.